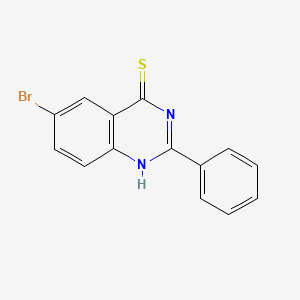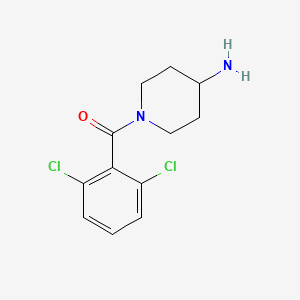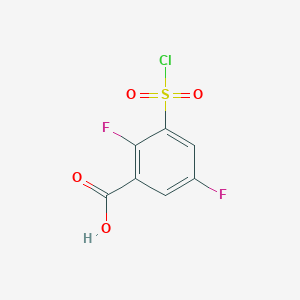
6-Bromo-2-phenylquinazoline-4(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-phenylquinazoline-4(3H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a thione group in the structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenylquinazoline-4(3H)-thione typically involves the reaction of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one with various reagents. One common method is the fusion of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one with p-aminoacetophenone to form an intermediate compound, which is then reacted with aromatic aldehydes and ammonium acetate to yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-phenylquinazoline-4(3H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can undergo cyclization reactions to form different heterocyclic structures.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
- Aromatic aldehydes
- Ammonium acetate
- Ethyl cyanoacetate
- Malononitrile
- Hydrazines
- Urea or thiourea
The reactions are typically carried out under reflux conditions with appropriate solvents such as ethanol or acetic acid .
Major Products Formed
The major products formed from the reactions of this compound include various quinazoline derivatives, such as:
- 2(1H)-pyridone derivatives
- 2(1H)-iminopyridine derivatives
- 2-aminopyrans
- Pyrazoline derivatives
- Pyrimidones or pyrimidinethiones .
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of other heterocyclic compounds.
Biology: For its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: In the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-phenylquinazoline-4(3H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to exhibit enzyme inhibitory activity, which can be attributed to its ability to bind to the active sites of enzymes and interfere with their function. This inhibition can lead to various biological effects, such as anti-inflammatory and analgesic activities .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 6-Bromo-2-phenylquinazoline-4(3H)-thione include:
- 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one
- 6-Bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone
- 2(1H)-pyridone derivatives
- 2(1H)-iminopyridine derivatives
- 2-aminopyrans
- Pyrazoline derivatives
- Pyrimidones or pyrimidinethiones .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of a bromine atom and a thione group, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C14H9BrN2S |
|---|---|
Peso molecular |
317.21 g/mol |
Nombre IUPAC |
6-bromo-2-phenyl-1H-quinazoline-4-thione |
InChI |
InChI=1S/C14H9BrN2S/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |
Clave InChI |
MPQVNCZRQOTUDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=S)C3=C(N2)C=CC(=C3)Br |
Solubilidad |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B15227525.png)




![Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15227559.png)
![2-Benzhydryl-6-methyl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B15227564.png)



![8-Isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B15227580.png)



